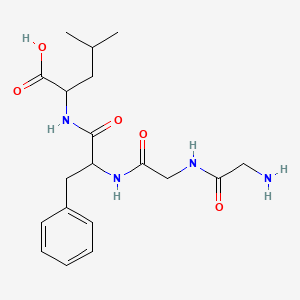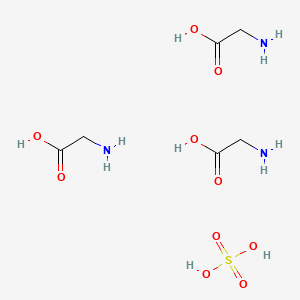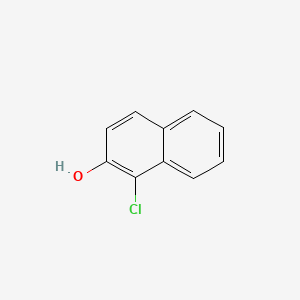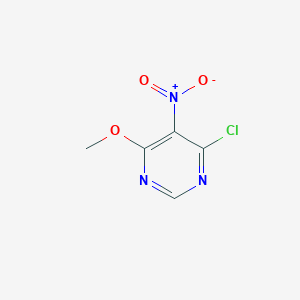
4-Chloro-6-methoxy-5-nitropyrimidine
Vue d'ensemble
Description
4-Chloro-6-methoxy-5-nitropyrimidine, also known as 4-CMPN, is a synthetic organic compound used in various scientific research applications. It is a member of the pyrimidine family, which is a group of heterocyclic compounds containing nitrogen atoms in a six-membered ring. 4-CMPN is a versatile molecule that can be used in a variety of experiments due to its unique properties.
Applications De Recherche Scientifique
Synthesis of Nitropyrimidines and Their Derivatives
4-Chloro-6-methoxy-5-nitropyrimidine serves as a precursor in the synthesis of various nitropyrimidines and their derivatives, crucial for developing antileukemic agents and other medicinal compounds. For example, it has been utilized in the synthesis of 6-mercaptopurine 7-N-oxide and 6-methylthiopurine 7-N-oxide, which have shown antileukemic activity in vitro. These syntheses involve complex pathways including condensation reactions, intramolecular cyclization, and group modifications to achieve the desired nitropyrimidine derivatives with potential antileukemic properties (Fujii et al., 1995).
Conversion to Pyrazole Derivatives
The chemical reactivity of 4-Chloro-6-methoxy-5-nitropyrimidine allows its transformation into various heterocyclic compounds, such as pyrazoles, which are of interest due to their diverse biological activities. One pathway involves its reaction with ethanolic hydrazine hydrate, leading to the formation of 3-amino-4-nitropyrazole. This process showcases the versatility of nitropyrimidines in generating new compounds through nucleophilic substitution reactions and highlights their potential utility in the synthesis of biologically active molecules (Biffin et al., 1968).
Development of Antitumor Agents
Further research into the applications of 4-Chloro-6-methoxy-5-nitropyrimidine derivatives includes their evaluation as potential antitumor agents. For instance, 6-(dibromomethyl)-2-methoxy-4-morpholino-5-nitropyrimidine, derived from a series of 2,4,6-trisubstituted-5-nitropyrimidines, has demonstrated significant inhibition of proliferation in vitro for specific cancer cell lines. Such studies provide insight into the design of new antiproliferative compounds with enhanced efficacy against cancer (Thompson et al., 1997).
Amplification of Antibacterial Agents
Nitropyrimidine derivatives also play a role in enhancing the efficacy of antibacterial agents. For example, the synthesis of purines from 4-chloro-2,6-dimethyl-5-nitropyrimidine and their evaluation as amplifiers of phleomycin against E. coli demonstrate the potential of nitropyrimidine derivatives in the development of more effective antibacterial treatment options. This research underscores the importance of synthetic pathways involving nitropyrimidines for generating compounds that can potentially increase the antibacterial activity of existing drugs (Brown et al., 1972).
Propriétés
IUPAC Name |
4-chloro-6-methoxy-5-nitropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN3O3/c1-12-5-3(9(10)11)4(6)7-2-8-5/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZTJXHWQWCLEJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=N1)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60291159 | |
| Record name | 4-chloro-6-methoxy-5-nitropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60291159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-methoxy-5-nitropyrimidine | |
CAS RN |
52854-14-5 | |
| Record name | 52854-14-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73560 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-chloro-6-methoxy-5-nitropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60291159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


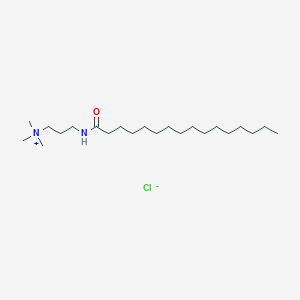

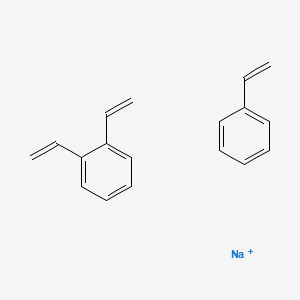
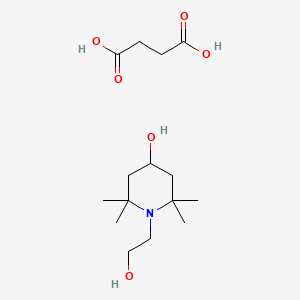
![2-Naphthalenecarboxylic acid, 4-[(5-chloro-4-methyl-2-sulfophenyl)azo]-3-hydroxy-](/img/structure/B1580503.png)
![Benzenamine, 4-[(2,6-dichlorophenyl)(4-imino-3,5-dimethyl-2,5-cyclohexadien-1-ylidene)methyl]-2,6-dimethyl-, phosphate (1:1)](/img/structure/B1580504.png)



